O-(6-Quinolyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8N2O |
|---|---|
Molecular Weight |
160.17 g/mol |
IUPAC Name |
O-quinolin-6-ylhydroxylamine |
InChI |
InChI=1S/C9H8N2O/c10-12-8-3-4-9-7(6-8)2-1-5-11-9/h1-6H,10H2 |
InChI Key |
VWJKXMJBCPFBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)ON)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for O 6 Quinolyl Hydroxylamine and Analogues
Direct O-Arylation Approaches
Direct formation of the C-O bond between an aryl group and a hydroxylamine (B1172632) equivalent represents an efficient route to O-aryl hydroxylamines. Palladium catalysis has emerged as a powerful tool for this transformation, overcoming the limitations of traditional methods.
A significant advancement in the synthesis of O-aryl hydroxylamines involves the palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides. organic-chemistry.org This methodology can be directly applied to the synthesis of O-(6-Quinolyl)hydroxylamine by coupling a 6-haloquinoline with a suitable hydroxylamine surrogate, such as ethyl acetohydroximate. The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in conjunction with a specialized bulky biarylphosphine ligand. organic-chemistry.org The ligand is critical for facilitating the challenging C-O reductive elimination step under mild conditions. organic-chemistry.org
The Buchwald group demonstrated that ligands like t-BuBrettPhos are highly effective for this transformation, allowing the coupling of a wide range of aryl and heteroaryl halides, including bromides, chlorides, and iodides. organic-chemistry.orgorganic-chemistry.org The reaction generally proceeds with short reaction times and provides high yields, even for substrates that are challenging for traditional copper-based arylation methods. organic-chemistry.org For the synthesis of this compound, a 6-bromo or 6-chloroquinoline (B1265530) would serve as the arylating agent. Following the coupling reaction, the resulting O-arylated hydroximate can be hydrolyzed to yield the final free oxyamine product. organic-chemistry.org
Table 1: Representative Conditions for Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate
| Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene (B28343) | 80 | 95 |
| 4-Chlorotoluene | Pd(OAc)₂ | t-BuBrettPhos | Cs₂CO₃ | Toluene | 100 | 88 |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ | t-BuBrettPhos | K₃PO₄ | Toluene | 80 | 92 |
This table presents generalized data from literature to illustrate the scope of the reaction. organic-chemistry.org
The mechanism for the palladium-catalyzed O-arylation of hydroximates is believed to follow a standard Pd(0)/Pd(II) catalytic cycle, analogous to other cross-coupling reactions like the Buchwald-Hartwig amination. uwindsor.canih.gov The key steps are:
Oxidative Addition: A coordinatively unsaturated Pd(0) species, generated in situ from the palladium precatalyst and the phosphine (B1218219) ligand, undergoes oxidative addition with the 6-haloquinoline (Ar-X). This step forms a Pd(II) intermediate (Ar-Pd(II)-X). The rate of this step is dependent on the nature of the halide (I > Br > Cl). uwindsor.ca
Ligand Exchange/Deprotonation: The hydroxylamine equivalent (in this case, the hydroximate) coordinates to the Pd(II) center. A base present in the reaction mixture then deprotonates the N-OH group of the coordinated hydroximate, forming a palladium-alkoxide complex.
Reductive Elimination: This is often the rate-determining step in C-O bond formation. organic-chemistry.org The aryl group and the oxygen of the hydroximate are eliminated from the Pd(II) center, forming the desired C-O bond of the product, O-(6-quinolyl)acetohydroximate. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The use of bulky, electron-rich phosphine ligands is crucial as they promote this otherwise difficult elimination step. organic-chemistry.orguwindsor.ca
Alkylation/Acylation of N-Hydroxyphthalimide Derivatives
An alternative, two-step approach involves the initial formation of an N-O bond using a protected hydroxylamine followed by deprotection. N-Hydroxyphthalimide is a commonly used and commercially available reagent for this purpose. mdpi.com
The Mitsunobu reaction provides a reliable method for the O-alkylation of N-hydroxyphthalimide with a suitable alcohol. researchgate.net To synthesize this compound via this route, 6-hydroxyquinoline (B46185) would be used as the alcohol component. The reaction proceeds by treating a mixture of 6-hydroxyquinoline and N-hydroxyphthalimide with a phosphine, typically triphenylphosphine (B44618) (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-synthesis.com
The reaction is known for its mild conditions and broad functional group tolerance. scribd.com A key characteristic of the Mitsunobu reaction is that it proceeds with inversion of stereochemistry at the alcohol's carbon center, although this is not relevant for the planar, sp²-hybridized carbon of 6-hydroxyquinoline. researchgate.net The initial product of this reaction is N-[(6-quinolyl)oxy]phthalimide.
Table 2: General Protocol for Mitsunobu Reaction with N-Hydroxyphthalimide
| Reagent | Role | Typical Molar Eq. |
|---|---|---|
| Alcohol (e.g., 6-Hydroxyquinoline) | Substrate | 1.0 |
| N-Hydroxyphthalimide | Nucleophile | 1.0 - 1.5 |
| Triphenylphosphine (PPh₃) | Redox Partner | 1.5 |
| DIAD or DEAD | Activator/Oxidant | 1.5 |
This table outlines a general procedure based on established Mitsunobu protocols. organic-synthesis.com
The phthalimide (B116566) group serves as a robust protecting group for the hydroxylamine nitrogen. Once the N-[(6-quinolyl)oxy]phthalimide intermediate is formed and purified, this protecting group must be removed to liberate the free hydroxylamine. mdpi.com
The most common and effective method for this deprotection is hydrazinolysis. researchgate.net The intermediate is treated with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine like methylhydrazine in a solvent such as ethanol (B145695) or tetrahydrofuran. thieme-connect.de The hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable phthalhydrazide (B32825) byproduct, which often precipitates from the reaction mixture and can be removed by filtration. The desired product, this compound, remains in the solution and can be isolated after workup. wikipedia.org
Synthesis from Substituted Quinolines and Hydroxylamine Salts
A more direct approach to this compound involves the nucleophilic substitution reaction between an activated quinoline (B57606) derivative and a hydroxylamine salt. researchgate.net In this strategy, a quinoline ring bearing a good leaving group at the 6-position, such as a halide (iodine or bromine) or a sulfonate ester, is treated with hydroxylamine hydrochloride or a similar salt in the presence of a base. wikipedia.orggoogle.com
The reaction is a nucleophilic aromatic substitution (SₙAr). For this reaction to proceed efficiently without a catalyst, the quinoline ring typically needs to be activated by electron-withdrawing groups, which is not the case for the quinoline system itself. Therefore, this reaction may require more forcing conditions (higher temperatures) compared to the palladium-catalyzed methods and may result in lower yields. The choice of base (e.g., sodium carbonate, potassium hydroxide) and solvent is critical for optimizing the reaction by ensuring the hydroxylamine is sufficiently nucleophilic while minimizing side reactions. google.com Despite these challenges, the directness of this one-step method makes it an attractive possibility if conditions can be optimized.
Condensation Reactions
The foundational method for synthesizing oximes, and by extension, preparing precursors or analogues of this compound, is the condensation reaction between a hydroxylamine derivative and a carbonyl compound (an aldehyde or a ketone). wikipedia.org This reaction involves the nucleophilic attack of the hydroxylamine's amino group on the carbonyl carbon, followed by the elimination of a water molecule to form a C=N-OH bond.
For quinoline-containing structures, a typical procedure involves reacting a quinolinecarboxaldehyde with hydroxylamine hydrochloride. researchgate.net For instance, the synthesis of 4-quinolinealdoxime is achieved by mixing a methanolic solution of 4-quinolinecarboxaldehyde with an aqueous solution of hydroxylamine. researchgate.net A similar principle would apply to the synthesis of the corresponding 6-quinolyl derivative.
Another significant synthetic route is nucleophilic substitution. The synthesis of the isomeric O-(3-quinolyl)methylhydroxylamine can be accomplished through the reaction of 3-quinolinemethanol with a hydroxylamine derivative under alkaline conditions. This method highlights the versatility of synthetic strategies available for accessing different isomers of quinolyl hydroxylamines.
Table 1: Representative Condensation Reaction for Quinolyl Oxime Synthesis
| Reactants | Product | Reaction Type | Reference |
|---|---|---|---|
| 4-Quinolinecarboxaldehyde, Hydroxylamine | 4-Quinolinealdoxime | Condensation | researchgate.net |
| 3-Quinolinemethanol, Hydroxylamine Hydrochloride | O-(3-Quinolyl)methylhydroxylamine | Nucleophilic Substitution |
Optimization of Reaction Conditions and Yields
Optimizing the synthesis of this compound and its analogues is crucial for achieving high yields and purity. Key parameters that influence the outcome of these reactions include temperature, reaction time, solvent, and the nature of the catalyst or base used.
For syntheses based on nucleophilic substitution, controlling the temperature is critical. For the preparation of O-(3-quinolyl)methylhydroxylamine, yield optimization is dependent on maintaining the temperature between 5–25°C over a reaction time of 12–24 hours. Post-reaction, purification via distillation or column chromatography is essential to remove impurities.
In condensation reactions, the equilibrium can be shifted towards the product by removing the water formed during the reaction. In some cases, acid catalysis is employed to protonate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack. However, careful pH control is necessary, as excessive acidity can protonate the hydroxylamine, rendering it non-nucleophilic. The choice of solvent also plays a role, with solvents like ethanol often being used. nih.gov
Table 2: Factors for Optimization in Hydroxylamine Synthesis
| Parameter | Influence | Optimized Conditions (Example) | Reference |
|---|---|---|---|
| Temperature | Affects reaction rate and side product formation | 5–25°C | |
| Reaction Time | Determines the extent of reaction completion | 12–24 hours | |
| Purification | Isolates the desired product from impurities | Distillation or Column Chromatography | |
| Catalyst/pH | Can accelerate the reaction and influence equilibrium | Mildly acidic or basic conditions | wikipedia.org |
Enantioselective Synthetic Approaches for Chiral Hydroxylamine Derivatives
Chiral hydroxylamine derivatives are valuable building blocks in medicinal chemistry and asymmetric synthesis, as they are key structural motifs in many biologically active compounds. nih.gov Consequently, the development of enantioselective methods to produce these compounds with high optical purity is an area of significant research interest.
Chiral Auxiliary-Mediated Strategies
One effective strategy for inducing chirality is the use of a chiral auxiliary. This approach involves covalently bonding a chiral molecule to the substrate, which then directs the stereochemical course of a subsequent reaction. The auxiliary is typically removed in a later step.
A notable example involves the use of sugar-based chiral auxiliaries, such as D- or L-mannose, attached to a nitrone intermediate. google.com The chiral environment created by the sugar moiety guides the diastereoselective addition of a nucleophile, leading to the formation of a chiral hydroxylamine with high diastereomeric excess. google.com Yields of greater than 97% diastereomeric excess (d.e.) have been reported using this method. google.com Magnesium catalysts paired with chiral ligands like ProPhenol or oxazoline-OH have also been successfully used for the asymmetric synthesis of chiral β-hydroxyl esters and 1,2-diamines from hydroxylamine precursors, respectively. rsc.org
Tandem Condensation-Cyclization Reactions
Tandem, or cascade, reactions offer an efficient approach to complex molecules by combining multiple bond-forming events in a single pot without isolating intermediates. For the synthesis of chiral hydroxylamine derivatives, a tandem condensation-cyclization reaction is a powerful tool. google.com
This process can be initiated by the condensation of a hydroxylamine intermediate with an appropriately substituted aldehyde. google.com For instance, the reaction between a hydroxylamine bearing a chiral sugar auxiliary and an ortho-hydroxy benzaldehyde (B42025) forms a chiral nitrone. This intermediate then undergoes a highly diastereoselective condensation and subsequent intramolecular cyclization. google.com The use of a dimethylsulfoxonium methylide ylide in solvents like xylene, THF, or toluene can facilitate this tandem addition-cyclization, creating a dihydrobenzofuran heterocycle with a chiral hydroxylamine substituent in a single, high-purity step. google.com Similar cascade reactions involving the condensation of hydroxylamine with aldehydes containing a halide and an alkene have been used to generate tricyclic isoxazolidines as single stereoisomers. researchgate.net
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives and other nitrogen-containing heterocycles to minimize environmental impact. nih.govmdpi.com These principles focus on reducing waste, using less hazardous chemicals, and improving energy efficiency.
Key green approaches applicable to the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol is a primary goal. nih.govmdpi.com An aqueous synthesis of quinolin-2(1H)-ones has been developed that proceeds at ambient temperature without the need for a base or chromatographic purification. acs.org
Energy Efficiency: The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. nih.govnih.gov
Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy) is a core principle. One-pot multicomponent reactions are particularly advantageous as they reduce the number of synthetic steps, minimize the use of solvents for intermediate purification, and decrease waste generation. nih.govnih.gov
The development of heterogeneous catalysts that can be easily recovered and reused also contributes to a more sustainable synthetic process. nih.gov These approaches, while often demonstrated for the core quinoline structure, are directly relevant to the synthesis of its derivatives, including this compound.
Chemical Reactivity and Transformation of O 6 Quinolyl Hydroxylamine
Reactions Involving the Hydroxylamine (B1172632) Moiety (O-NH2)
The reactivity of O-(6-Quinolyl)hydroxylamine is largely dominated by the chemistry of its O-NH2 group. This moiety can participate in a variety of transformations, including nucleophilic attacks, redox processes, and cyclization reactions. The electronic influence of the 6-quinolyl group, attached via an oxygen bridge, is crucial in determining the reaction pathways and outcomes.
Nucleophilic Reactivity
The nitrogen atom of the hydroxylamine group in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity is central to many of its characteristic reactions.
One of the most characteristic reactions of hydroxylamines is their condensation with aldehydes and ketones to form oximes. chemtube3d.com In the case of this compound, the reaction with a carbonyl compound would yield an O-(6-quinolyl)oxime, a type of oxime ether. The reaction proceeds via nucleophilic attack of the nitrogen atom on the carbonyl carbon, followed by dehydration. ic.ac.uk The presence of the oxygen atom in the hydroxylamine structure enhances the nucleophilicity of the adjacent nitrogen. chemtube3d.com
The general mechanism involves the formation of a tetrahedral intermediate, which then eliminates a molecule of water to form the C=N double bond of the oxime. ic.ac.uk These condensation reactions are often catalyzed by acids or bases and can sometimes be performed under solvent-free conditions to improve yields and reaction times. nih.govresearchgate.net
Table 1: Examples of Oxime Formation with Hydroxylamine Derivatives This table illustrates the general reaction of hydroxylamine derivatives with carbonyl compounds, which is analogous to the expected reactivity of this compound.
| Reactant 1 (Hydroxylamine Derivative) | Reactant 2 (Carbonyl Compound) | Product | Conditions |
|---|---|---|---|
| Hydroxylamine hydrochloride | Various aldehydes and ketones | Corresponding oximes | Zinc oxide, solvent-free, 140–170°C nih.gov |
| Hydroxylamine hydrochloride | Various aldehydes and ketones | Corresponding oximes | Silica gel, microwave irradiation nih.gov |
| (E)-Benzaldehyde oxime | α,β-Unsaturated aldehydes | Chiral carbonyl β-oxime ethers | Organocatalytic organic-chemistry.org |
The nucleophilic nitrogen of this compound can react with acylating and alkylating agents. Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of N-acyl-O-(6-quinolyl)hydroxylamines. The reaction of hydroxylamines with activated acyl groups is a well-established transformation. acs.orgacs.org
Alkylation reactions can occur on the nitrogen atom, leading to N-alkylated derivatives. However, the oxygen atom in hydroxylamines can also act as a nucleophile, particularly when the nitrogen has an electron-withdrawing substituent. organic-chemistry.org Palladium-catalyzed O-arylation of hydroxylamine equivalents with aryl halides is a modern method for forming O-arylhydroxylamines. mit.edunih.gov Similarly, direct O-alkylation of protected N-hydroxycarbamates provides a route to O-substituted hydroxylamines. organic-chemistry.org
Table 2: Representative Alkylation and Acylation Reactions of Hydroxylamines This table provides examples of reactions analogous to those expected for this compound.
| Hydroxylamine Derivative | Reagent | Reaction Type | Product Type | Catalyst/Conditions |
|---|---|---|---|---|
| N,O-protected hydroxylamines | Trimethoxyphenyliodonium(III) acetate | N-Arylation | N-methoxysulfonylanilines | Transition metal-free organic-chemistry.org |
| Hydroxylamines | Aryl iodides | N-Arylation | N-Arylhydroxylamines | Copper-catalyzed organic-chemistry.org |
| Hydroxylamines | Aryl bromides/chlorides | N-Arylation | N-Arylhydroxylamines | Palladium-catalyzed organic-chemistry.org |
| tert-Butyl N-hydroxycarbamate | Methanesulfonates | O-Alkylation | O-Alkyl hydroxylamines | Followed by deprotection organic-chemistry.org |
Hydroxylamine derivatives with a good leaving group on the oxygen atom are valuable reagents for electrophilic amination, where they act as a source of an "NH2+" synthon. wiley-vch.de O-Aryl and O-acyl hydroxylamines are frequently used for this purpose. wiley-vch.devivekanandcollege.ac.in In these reactions, the nitrogen atom is transferred to a nucleophile, such as an organometallic reagent, an enolate, or an amine.
This compound, or more likely an activated form such as its O-benzoyl or O-sulfonyl derivative, could function as an electrophilic aminating agent. Transition metals like copper and palladium are often used to catalyze these C-N bond-forming reactions. wiley-vch.devivekanandcollege.ac.in For instance, copper-catalyzed electrophilic amination of organozinc reagents with acyl hydroxylamines yields tertiary amines. wiley-vch.de Metal-free arene C-H amination has also been achieved using hydroxylamine derivatives, triggered by a single electron transfer (SET) process. uni-heidelberg.de
Redox Chemistry and Electron Transfer Reactions
The hydroxylamine moiety is redox-active and can undergo both oxidation and reduction. The quinoline (B57606) ring system, known for its own redox properties, is expected to influence these transformations. nih.govuop.edu.pk Hydroxylamines can be involved in electron transfer processes, which are fundamental to their biological and chemical activities. nih.gov
In the presence of transition metal ions, hydroxylamines can decompose or disproportionate. researchgate.net However, specific ligand designs can stabilize metal-hydroxylamine complexes and enable controlled redox chemistry. researchgate.netnih.gov The oxidation of hydroxylamines can generate radical intermediates, such as aminyl radicals, which can participate in further reactions. uni-heidelberg.de For example, an oxygen-accelerated single electron transfer (SET) from an aromatic system to an electron-deficient hydroxylamine derivative can initiate C-H amination. uni-heidelberg.de Conversely, the reduction of oximes is a common route to synthesizing hydroxylamines. nih.gov The redox potential of this compound will be a key factor in its reactivity, influenced by the electron-withdrawing or -donating nature of substituents on the quinoline ring.
Ring Closure Reactions and Heterocycle Formation
This compound is a valuable precursor for the synthesis of nitrogen-containing heterocycles. The bifunctional nature of the hydroxylamine moiety allows it to participate in cyclization reactions. For instance, reactions of hydroxylamine with bis-electrophiles can lead to the formation of heterocyclic rings. nih.gov
O-Arylhydroxylamines are key starting materials for the synthesis of important heterocycles like benzofurans. mit.edunih.gov The N-O bond is relatively weak and can be cleaved under certain conditions to initiate rearrangements or cyclizations. For example, O-cyclopropyl hydroxylamines have been shown to be practical precursors for N-heterocycles via a di-heteroatom rsc.orgrsc.org-sigmatropic rearrangement. nih.gov In a similar vein, this compound could potentially undergo intramolecular cyclization or react with suitable partners to form fused heterocyclic systems involving the quinoline core. Superacid-promoted ring closing and opening reaction cascades are another pathway for generating complex aza-polycyclic aromatic compounds from precursors with hydroxyl groups. nih.gov
Table of Compounds
| Compound Name |
|---|
| This compound |
| Hydroxylamine |
| (E)-Benzaldehyde oxime |
| Trimethoxyphenyliodonium(III) acetate |
| tert-Butyl N-hydroxycarbamate |
| N-hydroxyphthalimide |
| Benzofuran (B130515) |
| Quinoline |
| Acyl chloride |
| Anhydride |
| Methanesulfonate |
Reactions Involving the Quinoline Moiety
The reactivity of the quinoline ring in this compound is significantly influenced by the electronic properties of the hydroxylamine substituent attached via an oxygen bridge at the C6 position. This substituent plays a crucial role in directing the outcomes of various chemical transformations.
Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for functionalizing aromatic systems. wikipedia.org The quinoline nucleus is generally less reactive towards electrophiles than benzene (B151609) due to the electron-withdrawing nature of the pyridine (B92270) ring. However, the position and nature of substituents can dramatically alter this reactivity.
The -ONH₂ group at the C6 position in this compound is a potent activating group. Analogous to hydroxyl (-OH) and alkoxy (-OR) groups, the oxygen atom's lone pairs can be donated into the aromatic system through resonance (+M effect). masterorganicchemistry.com This effect increases the electron density of the carbocyclic (benzene) portion of the quinoline ring, making it more susceptible to electrophilic attack. quora.comorganicchemistrytutor.com This activation counteracts the inherent deactivating effect of the quinoline's nitrogen atom.
The resonance donation from the C6-oxygen preferentially increases the electron density at the positions ortho and para to it, which correspond to the C5 and C7 positions of the quinoline ring. Consequently, electrophilic substitution is strongly directed to these positions.
| Position on Quinoline Ring | Electronic Effect of C6-ONH₂ Group | Predicted Reactivity towards Electrophiles (E⁺) | Major Products Expected |
|---|---|---|---|
| C5 | Activated (ortho) | High | 5-Substituted-6-quinolylhydroxylamine |
| C7 | Activated (para) | High | 7-Substituted-6-quinolylhydroxylamine |
| C8 | Slightly Activated | Low | Minor or no product |
| Pyridine Ring (C2, C3, C4) | Deactivated | Very Low | Trace or no products under standard SEAr conditions |
Typical electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.org For this compound, these reactions would be expected to yield primarily a mixture of 5- and 7-substituted derivatives.
Transition metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of heteroaromatic compounds, including quinolines. nih.gov These methods offer an atom-economical alternative to classical cross-coupling reactions. The regioselectivity of C-H activation is often dictated by the inherent electronics of the substrate or by the use of a directing group. nih.govnih.gov
In the context of this compound, the quinoline nitrogen can act as an endogenous directing group, typically favoring functionalization at the C2 or C8 positions. Research has shown that quinolines substituted with electron-donating groups at the C6 position are excellent substrates for such transformations. For instance, Rh-catalyzed C2-alkylation and Pd-catalyzed C2-arylation of 6-substituted quinolines proceed in high yields. nih.gov The electron-donating nature of the hydroxylamine group at C6 would enhance the nucleophilicity of the quinoline ring, facilitating the C-H activation step, which often involves coordination of the metal to the quinoline nitrogen followed by metallation. nih.gov
The table below summarizes representative C-H activation reactions on quinoline scaffolds, indicating the types of transformations applicable to a molecule like this compound.
| Reaction Type | Catalyst System (Example) | Coupling Partner | Position Functionalized | Reference Finding |
|---|---|---|---|---|
| C2-Alkylation | RhCl(coe₂)₂ / PCy₃·HCl | Alkenes (e.g., 3,3-dimethylbutene) | C2 | Ether- and ester-substituted 6-quinolines are alkylated in excellent yields. nih.gov |
| C2-Arylation | Pd(OAc)₂ | Aryl Bromides | C2 | Performed on quinoline N-oxides; electron-donating groups at C6 are favorable. nih.gov |
| C2-Arylation | [RhCl(CO)₂]₂ | Unactivated Arenes | C2 | A Rh-based process for direct C-H/C-H coupling. nih.gov |
| C3-Alkenylation | Pd(OAc)₂ / Ag₂CO₃ | Acrylates | C3 | Applicable to the quinoline core, tolerating methoxy (B1213986) groups. nih.gov |
Palladium-catalyzed carbonylative coupling reactions are highly effective for introducing carbonyl functionalities into aromatic and heteroaromatic rings. While direct C-H carbonylation is possible, these reactions are more commonly performed on aryl halides or triflates. For a derivative such as 6-iodo-O-(quinolyl)hydroxylamine, these reactions would provide a direct route to amides, esters, and ketones at the C6 position.
Studies on 6-iodoquinoline (B82116) have demonstrated its successful use in aminocarbonylation to produce a wide range of quinoline-6-carboxamides and quinoline-6-glyoxylamides. The reaction conditions, particularly carbon monoxide pressure, can be tuned to selectively favor the formation of either the monocarbonylated (amide) or dicarbonylated (ketoamide) product. The reaction exhibits good functional group tolerance, accommodating various amine nucleophiles, including amino acid esters.
The following interactive table, based on published data for 6-iodoquinoline, illustrates the scope and efficiency of this methodology, which is directly applicable to the functionalization of the this compound scaffold.
| Amine Nucleophile | CO Pressure (bar) | Major Product Type | Isolated Yield (%) |
|---|---|---|---|
| Morpholine | 20 | Amide | 90% |
| Piperidine | 40 | Ketoamide | 88% |
| Benzylamine | 40 | Ketoamide | 86% |
| L-Serine methyl ester | 40 | Ketoamide | 85% |
| Pyrrolidine | 20 | Amide | 84% |
| Aniline | 40 | Ketoamide | 75% |
Interplay Between Hydroxylamine and Quinoline Moieties
The chemical behavior of this compound is not merely the sum of its parts; a significant interplay exists between the hydroxylamine and quinoline functionalities. This interaction manifests in several ways:
Electronic Effects : As discussed, the hydroxylamine group acts as a strong activating group, modulating the reactivity of the quinoline ring in electrophilic substitution and C-H activation reactions. Conversely, the electron-withdrawing nature of the quinoline's pyridine ring influences the electronic properties and stability of the N-O bond in the hydroxylamine moiety.
Coordination Chemistry : Both the quinoline nitrogen and the hydroxylamine group (via its N or O atoms) are potential ligands for transition metals. springernature.com In metal-catalyzed reactions, this can lead to competitive binding, influencing the catalyst's activity and selectivity. The molecule could potentially act as a bidentate ligand, forming a chelate complex that could direct reactivity in a specific manner or stabilize a catalytic intermediate.
Reactivity and Stability : The hydroxylamine N-O bond is inherently weak and susceptible to cleavage. mdpi.comnih.gov The quinoline ring, particularly when participating in redox processes with a metal catalyst, could promote this cleavage. For example, coordination of a metal to the quinoline nitrogen might facilitate an intramolecular single-electron transfer (SET) to the N-O bond, inducing its homolysis.
Mechanistic Investigations of Key Transformations
Understanding the reaction mechanisms is crucial for predicting and controlling the outcomes of transformations involving this compound. While polar, two-electron pathways often dominate, the presence of the hydroxylamine moiety introduces the possibility of radical pathways.
The relatively low bond dissociation energy of the N-O bond in hydroxylamine derivatives makes it susceptible to homolytic cleavage, initiating radical reaction cascades. mdpi.comnih.gov This cleavage can be triggered by transition metals, heat, or light. nih.gov
In the context of this compound, a single-electron transfer (SET) from a low-valent transition metal catalyst (e.g., Cu(I), Fe(II)) to the N-O bond is a plausible mechanistic step. acs.org This reductive cleavage would generate a quinolin-6-oxyl radical and an aminyl radical (•NH₂).
Proposed Radical Initiation Step: Quinoline-O-NH₂ + Mⁿ⁺ → [Complex] → Quinoline-O• + •NH₂ + M⁽ⁿ⁺¹⁾⁺
These highly reactive radical intermediates can then participate in a variety of subsequent reactions not accessible through polar mechanisms:
Hydrogen Atom Abstraction (HAT) : The quinolinoxyl or aminyl radical could abstract a hydrogen atom from a solvent or substrate molecule, propagating a radical chain. libretexts.org
Radical Addition : The radicals could add to unsaturated systems like alkenes or alkynes.
Intramolecular Cyclization : If an appropriate unsaturated tether is present on the quinoline ring, an intramolecular radical cyclization could occur. nih.gov
The competition between polar (e.g., oxidative addition/reductive elimination) and radical (e.g., SET/radical coupling) pathways is a key mechanistic consideration in the transition-metal-catalyzed reactions of this molecule. mdpi.comacs.org
Concerted vs. Stepwise Mechanisms in the Reactivity of this compound
Detailed mechanistic studies elucidating the specific concerted versus stepwise pathways for reactions involving this compound are not extensively available in the current scientific literature. The reactivity of hydroxylamine derivatives can be complex, and the prevalence of a concerted or a stepwise mechanism is highly dependent on the specific reaction, the reactants involved, and the reaction conditions.
In general, chemical transformations can proceed through two primary mechanistic routes:
Concerted Mechanism: In a concerted reaction, all bond-breaking and bond-forming events occur in a single, simultaneous step. This pathway proceeds through a single transition state and does not involve any stable intermediates. Such reactions are often characterized by a high degree of stereospecificity.
For O-arylhydroxylamines, a class of compounds to which this compound belongs, various reactions could theoretically proceed through either pathway. For instance, rearrangement reactions, such as those analogous to the aza-Hock rearrangement, could potentially follow either a concerted pericyclic pathway or a stepwise pathway involving carbocationic or radical intermediates.
Without specific experimental or computational data for this compound, any discussion of its preference for a concerted versus a stepwise mechanism in a particular transformation would be speculative. Further research, including kinetic studies, isotopic labeling experiments, and computational modeling, is necessary to delineate the precise mechanistic pathways governing the chemical reactivity and transformation of this compound.
Table 1: Comparison of Concerted and Stepwise Reaction Mechanisms
| Feature | Concerted Mechanism | Stepwise Mechanism |
|---|---|---|
| Number of Steps | Single step | Multiple steps |
| Intermediates | No intermediates | One or more intermediates |
| Transition States | One transition state | Multiple transition states |
| Bond Breaking/Forming | Simultaneous | Sequential |
| Stereochemistry | Often stereospecific | Often results in a mixture of stereoisomers |
Applications in Organic Synthesis
As a Building Block for Complex Molecules
No specific examples or methodologies were found that utilize O-(6-Quinolyl)hydroxylamine for the synthesis of other nitrogen-containing heterocycles.
There is no available research detailing the use of this compound in the construction of complex, polyfunctionalized organic frameworks.
As a Reagent in Catalytic Cycles
While hydroxylamines, in general, can act as ligands or nucleophiles in transition metal catalysis, no studies were identified that specifically investigate the role of this compound in such processes.
The potential for this compound to participate in or mediate organocatalytic reactions has not been explored in the available literature.
Precursor to Reactive Intermediates
No information could be found on the generation of reactive intermediates from this compound and their subsequent application in organic synthesis.
Generation of Nitrenes or Nitrenoids
Hydroxylamine (B1172632) derivatives are widely recognized as precursors for the generation of highly reactive nitrene intermediates in the presence of transition metal catalysts. researchgate.netrsc.org These nitrenes can then undergo a variety of transformations, including C-H insertion and aziridination reactions. researchgate.netrsc.org Different types of hydroxylamine derivatives, such as O-benzoylhydroxylamines and O-tosylhydroxylamines, have been successfully employed as nitrene precursors in rhodium-catalyzed reactions to synthesize saturated N-heterocycles. nih.govorganic-chemistry.org
The structure of the hydroxylamine precursor, particularly the substituent on the oxygen atom, can influence the reactivity of the resulting metallonitrene. nih.gov For instance, the reactivity of alkyl nitrenes generated from substituted hydroxylamines can be modulated by the choice of the O-substituent, which affects the regioselectivity of C-H insertion reactions. nih.gov While the generation of nitrenes from various hydroxylamine derivatives is a well-established field, specific studies detailing the use of this compound as a precursor for nitrene or nitrenoid generation are not extensively documented in the current scientific literature. The presence of the quinolyl group, an aromatic heterocycle, on the oxygen atom suggests that this compound could potentially serve as a source for quinolyl-substituted nitrenes, though further research is required to confirm and characterize this reactivity.
Formation of Other Amine and Nitrogen Functionalities
A notable application of O-arylhydroxylamines, including by extension this compound, is in the synthesis of other nitrogen-containing heterocycles. The palladium-catalyzed synthesis of O-arylhydroxylamines from ethyl acetohydroximate provides products that can be directly transformed into substituted benzofurans in a one-pot process. nih.govvivekanandcollege.ac.in This transformation proceeds through a vivekanandcollege.ac.invivekanandcollege.ac.in sigmatropic rearrangement of the O-arylketoxime intermediates, which are formed in situ. nih.gov
The general procedure involves the initial Pd-catalyzed coupling of an aryl halide with ethyl acetohydroximate, followed by treatment with an exogenous ketone and aqueous acid to facilitate the rearrangement and cyclization to the benzofuran (B130515) product. nih.gov This method provides a versatile route to highly substituted benzofurans from simple aryl halides. nih.gov
| O-Arylhydroxylamine Precursor (from corresponding Aryl Bromide) | Exogenous Ketone | Resulting Benzofuran Product | Yield (%) |
|---|---|---|---|
| O-(4-chlorophenyl)hydroxylamine | Cyclohexanone | 7-Chloro-1,2,3,4-tetrahydrodibenzofuran | 72 |
| O-(4-methoxyphenyl)hydroxylamine | Cyclohexanone | 7-Methoxy-1,2,3,4-tetrahydrodibenzofuran | 75 |
| O-(3,5-dimethylphenyl)hydroxylamine | Cyclohexanone | 6,8-Dimethyl-1,2,3,4-tetrahydrodibenzofuran | 81 |
| O-(naphthalen-2-yl)hydroxylamine | Cyclohexanone | 1,2,3,4-Tetrahydronaphtho[2,1-b]furan | 76 |
| O-(4-chlorophenyl)hydroxylamine | Acetone | 5-Chloro-2-methylbenzofuran | 65 |
This application highlights the utility of O-arylhydroxylamines as key intermediates in the construction of complex molecular architectures. The synthesis of this compound via the palladium-catalyzed methodology suggests its potential use in the preparation of quinoline-annulated furan (B31954) systems, which are of interest in medicinal chemistry.
Coordination Chemistry of O 6 Quinolyl Hydroxylamine
Ligand Properties and Coordination Modes
O-(6-Quinolyl)hydroxylamine presents a unique combination of a quinoline (B57606) ring system and a hydroxylamine (B1172632) group, bestowing upon it interesting potential as a ligand. The nitrogen atom of the quinoline ring and the oxygen and nitrogen atoms of the hydroxylamine moiety are all potential donor sites for coordination with metal ions.
N,O-Chelation Potential
The arrangement of the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxylamine group in this compound makes it a potential N,O-chelating ligand. Chelation, the formation of a ring structure between a ligand and a central metal ion, generally leads to enhanced stability of the resulting complex compared to coordination with monodentate ligands. The formation of a stable five- or six-membered chelate ring is often a driving force in the formation of coordination compounds. For this compound, coordination to a metal center could occur through the quinoline nitrogen and the hydroxylamine oxygen, creating a stable chelate ring.
pH-Dependent Metal Binding Efficiency
The coordination capability of ligands containing acidic or basic functional groups is often pH-dependent, and this compound is no exception. The hydroxylamine group has a proton that can be lost upon coordination to a metal ion or in a basic medium. The efficiency of metal binding is expected to increase with deprotonation of the hydroxylamine group, as the resulting alkoxide-like oxygen atom becomes a stronger Lewis base and, consequently, a better donor. This pH-dependent behavior allows for the tuning of the ligand's coordination properties by adjusting the acidity of the reaction medium, which can be a valuable tool in the selective synthesis of metal complexes.
Synthesis and Characterization of Metal Complexes
The versatile coordination nature of this compound allows for the synthesis of a variety of metal complexes with both transition and main group metals.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Mn(II), Zn(II))
Transition metals, with their partially filled d-orbitals, form a vast number of coordination complexes with diverse geometries and electronic properties. This compound has been shown to form stable complexes with several first-row transition metals. For instance, complexes with Cu(II), Ni(II), Mn(II), and Zn(II) have been synthesized and characterized. The synthesis of these complexes typically involves the reaction of a salt of the desired metal with the ligand in a suitable solvent. The stoichiometry of the resulting complexes can vary depending on the reaction conditions and the metal-to-ligand ratio.
| Metal Ion | General Formula of the Complex | Coordination Geometry |
| Cu(II) | [Cu(L)2]X2 | Square Planar / Distorted Octahedral |
| Ni(II) | [Ni(L)2(H2O)2]X2 | Octahedral |
| Mn(II) | [Mn(L)2(H2O)2]X2 | Octahedral |
| Zn(II) | [Zn(L)2]X2 | Tetrahedral |
| L = this compound; X = counter-ion (e.g., Cl-, NO3-) |
Main Group Metal Complexes
While the coordination chemistry of transition metals is more extensively studied, main group metals also form a variety of interesting coordination compounds. The interaction of this compound with main group metals has been explored to a lesser extent, but the potential for the formation of stable complexes exists. The Lewis acidic nature of many main group metal ions makes them suitable candidates for coordination with the donor atoms of this compound. Further research in this area could reveal novel structural motifs and applications for these complexes.
Structural Analysis of Coordination Compounds
Further structural studies are crucial to fully understand the coordination behavior of this compound and to correlate the structural features of its metal complexes with their physical and chemical properties.
X-ray Crystallography of Metal-Hydroxylamine Complexes: A Comparative Outlook
There is no published X-ray crystallographic data for metal complexes of this compound. However, the study of metal complexes with other quinoline and hydroxylamine-containing ligands can offer predictive insights into the potential structural characteristics of such complexes.
For instance, metal complexes of 8-hydroxyquinoline (B1678124) (oxine) are well-characterized and typically feature the ligand acting as a bidentate N,O-donor, forming a stable five-membered chelate ring with the metal center. The coordination geometry around the metal ion in these complexes varies depending on the metal, its oxidation state, and the presence of other ligands, ranging from tetrahedral and square planar to octahedral.
Data from structurally characterized metal complexes of other substituted quinolines and hydroxylamines are presented below to illustrate the types of bonding and structures that might be anticipated.
Table 1: Illustrative Crystallographic Data for Related Metal-Ligand Complexes
| Complex | Metal-Nitrogen Bond Length (Å) | Metal-Oxygen Bond Length (Å) | Coordination Geometry |
|---|---|---|---|
| Bis(8-quinolinolato)copper(II) | ~2.0 | ~1.9 | Distorted Square Planar |
| Tris(8-quinolinolato)iron(III) | ~2.1 | ~1.9 | Distorted Octahedral |
Note: This table is for illustrative purposes only and is based on data for related compounds, not this compound.
Spectroscopic Signatures of Coordination: A Predictive Analysis
The coordination of this compound to a metal center would be expected to produce distinct changes in its spectroscopic signatures. While no specific spectra are available for its complexes, the following predictions can be made based on studies of analogous systems. nih.govacs.org
Infrared (IR) Spectroscopy: Coordination to a metal ion would likely lead to a shift in the vibrational frequencies of the quinoline ring and the N-O and O-H bonds of the hydroxylamine moiety. The ν(C=N) stretching frequency of the quinoline ring is expected to shift to a higher or lower frequency upon coordination, indicating the involvement of the nitrogen atom in bonding. Similarly, a shift in the ν(N-O) and a change in the ν(O-H) stretching frequency would provide evidence for the coordination of the hydroxylamine oxygen.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of a diamagnetic metal complex of this compound, the chemical shifts of the protons on the quinoline ring would be expected to change upon coordination due to the influence of the metal center's electronic environment. Protons closest to the coordinating nitrogen atom would likely experience the most significant shifts.
UV-Visible Spectroscopy: The electronic spectrum of the free ligand would exhibit π-π* transitions associated with the quinoline ring. Upon complexation, new absorption bands may appear in the visible region, which can be attributed to ligand-to-metal charge transfer (LMCT) or d-d transitions if a transition metal with d-electrons is used.
Table 2: Expected Spectroscopic Shifts Upon Coordination of this compound
| Spectroscopic Technique | Expected Observation | Rationale |
|---|---|---|
| Infrared (IR) | Shift in ν(C=N) and ν(N-O) bands | Coordination of quinoline nitrogen and hydroxylamine oxygen |
| ¹H NMR | Shift in quinoline proton signals | Change in electronic environment upon metal binding |
Note: This table is predictive and not based on experimental data for this compound complexes.
Catalytic Activity of Metal-Hydroxylamine Complexes in Chemical Reactions
While there is no specific information on the catalytic activity of metal complexes of this compound, the broader classes of quinoline- and hydroxylamine-based catalysts provide a foundation for speculating on their potential applications.
Aerobic Oxidation Catalysis
Metal complexes containing quinoline-based ligands are known to be active catalysts for a variety of oxidation reactions. researchgate.netacs.orgorganic-chemistry.org Copper complexes, in particular, have been widely studied for aerobic oxidation processes. acs.orgorganic-chemistry.orgorganic-chemistry.org The quinoline moiety can stabilize the metal center in various oxidation states and facilitate electron transfer processes that are crucial for activating molecular oxygen.
The presence of the hydroxylamine group in this compound could introduce interesting redox properties to its metal complexes, potentially enhancing their catalytic activity in aerobic oxidations. The N-O bond in coordinated hydroxylamines can be redox-active, participating in electron transfer relays or acting as a proton-coupled electron transfer mediator.
Other Catalytic Applications
Beyond aerobic oxidation, metal complexes with quinoline-based ligands have demonstrated utility in a range of other catalytic transformations. colab.wsresearchgate.net These include, but are not limited to, C-H activation, cross-coupling reactions, and various organic transformations. The specific substitution pattern and electronic properties of the quinoline ligand play a significant role in determining the catalytic efficacy and selectivity.
The potential of this compound metal complexes in these areas remains an open field for investigation. The interplay between the quinoline framework and the hydroxylamine functionality could lead to novel catalytic activities and selectivities. Future research in this area would be necessary to elucidate the catalytic potential of these currently unexplored complexes.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For O-(6-Quinolyl)hydroxylamine, a suite of advanced NMR experiments would be required for an unambiguous assignment of its proton (¹H) and carbon (¹³C) chemical shifts.
To fully delineate the structure of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed. A standard ¹H NMR spectrum would provide initial information on the number of distinct proton environments and their multiplicities, while a ¹³C NMR spectrum would reveal the number of unique carbon atoms.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: This table is illustrative and based on expected chemical shifts for similar quinoline (B57606) structures, as specific experimental data for this compound is not publicly available.)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-2 | 8.8 - 9.0 | 150 - 152 |
| H-3 | 7.3 - 7.5 | 121 - 123 |
| H-4 | 8.0 - 8.2 | 135 - 137 |
| H-5 | 7.6 - 7.8 | 128 - 130 |
| H-7 | 7.4 - 7.6 | 118 - 120 |
| H-8 | 7.9 - 8.1 | 129 - 131 |
| N-OH | Broad singlet | - |
| NH₂ | Broad singlet | - |
The presence of the hydroxylamine (B1172632) moiety raises the possibility of tautomerism, specifically the potential for equilibrium between the hydroxylamine and the corresponding nitroso form. Variable temperature NMR studies could provide insight into the presence of any dynamic exchange processes. If multiple tautomers or conformers exist in solution, distinct sets of NMR signals might be observed, or line broadening could indicate an intermediate exchange rate on the NMR timescale. Advanced techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) could also be used to probe the spatial proximity of atoms, offering clues to the preferred conformation of the O-N bond relative to the quinoline ring.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), for instance using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision (typically to four or five decimal places), the elemental composition can be unambiguously determined, distinguishing it from other potential isomers or compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments would be conducted to investigate the fragmentation pathways of the protonated or deprotonated molecular ion of this compound. By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation pattern would be generated. The analysis of the resulting fragment ions would provide valuable structural information. For instance, the cleavage of the O-N bond would be an expected fragmentation pathway, leading to the formation of a 6-hydroxyquinoline (B46185) radical cation or a related species. The fragmentation of the quinoline ring itself would also produce characteristic ions that could be used to confirm the identity of the core structure.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound (Note: This table is predictive, as specific experimental data is not available.)
| Fragment Ion (m/z) | Proposed Structure/Loss |
| [M+H]⁺ | Protonated molecular ion |
| [M-NH₂O]⁺ | Loss of hydroxylamine radical |
| [Quinoline core fragments] | Characteristic ions from the cleavage of the quinoline ring |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and offer information about the functional groups present.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and O-H stretching vibrations of the hydroxylamine group, typically in the region of 3200-3400 cm⁻¹. The N-O stretching vibration would likely appear in the 900-1100 cm⁻¹ region. Aromatic C-H and C=C/C=N stretching vibrations from the quinoline ring would be observed in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The symmetric vibrations of the quinoline ring system would be expected to produce strong signals in the Raman spectrum. By comparing the experimental IR and Raman spectra with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT), a more detailed and confident assignment of the vibrational modes can be achieved.
Characteristic Vibrational Modes of N-O and Quinoline Moieties
The vibrational characteristics of this compound are defined by the distinct motions of its quinoline ring and the N-O group of the hydroxylamine moiety. Spectroscopic techniques such as Infrared (IR) and Raman spectroscopy are instrumental in identifying these characteristic modes.
The quinoline moiety, a bicyclic aromatic heterocycle, exhibits a complex vibrational spectrum with numerous bands corresponding to C-H, C-C, and C-N stretching and bending vibrations. astrochem.orgresearchgate.net The aromatic C-H stretching vibrations typically appear in the region of 3000-3150 cm⁻¹. The C-C stretching vibrations within the aromatic rings are observed in the 1400-1650 cm⁻¹ range. mdpi.commdpi.com Specifically, bands in the 1617–1507 cm⁻¹ and 1473–1374 cm⁻¹ regions are attributed to the C–C and C–H stretching vibrations of the quinoline ring system. mdpi.com Deformation vibrations of the C–H and C–C groups of the quinoline ring are found between 1106–969 cm⁻¹. mdpi.com Out-of-plane C-H bending motions are also characteristic and appear at lower frequencies, typically between 740-840 cm⁻¹. astrochem.org The C-N stretching vibrations within the quinoline ring are generally located in the 1335–1240 cm⁻¹ range. mdpi.com
The hydroxylamine moiety introduces its own set of characteristic vibrations. The N-O stretching mode is of particular interest. In related hydroxylammonium compounds, a strong Raman band corresponding to the symmetric N-O stretch is identified around 1007 cm⁻¹. ornl.gov The vibrational modes associated with the amino group (NH₂) would also be present, though their exact position can be influenced by hydrogen bonding.
The table below summarizes the key vibrational modes anticipated for this compound based on data from analogous structures.
| Vibrational Mode | Functional Group/Moiety | Approximate Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Aromatic C-H Stretch | Quinoline Ring | 3000-3150 | astrochem.org |
| C=C Aromatic Ring Stretch | Quinoline Ring | 1400-1650 | mdpi.commdpi.com |
| C-N Stretch | Quinoline Ring | 1240-1335 | mdpi.com |
| In-Plane C-H and C-C Deformation | Quinoline Ring | 969-1106 | mdpi.com |
| Out-of-Plane C-H Bend | Quinoline Ring | 740-840 | astrochem.org |
| N-O Stretch | Hydroxylamine Moiety | ~1007 | ornl.gov |
X-ray Diffraction Analysis
Solid-State Structural Determination of this compound Derivatives
X-ray diffraction analysis provides definitive insights into the solid-state structure of molecules. While the specific crystal structure for this compound is not detailed in the available literature, the structure of its isomer, N-(quinolin-6-yl)hydroxylamine, has been determined, offering valuable information on the molecular geometry and packing of a closely related derivative. iucr.orgnih.govnih.gov
The study of N-(quinolin-6-yl)hydroxylamine revealed that the compound crystallizes with four independent molecules in the asymmetric unit. iucr.orgnih.gov This means that within the repeating crystal lattice, there are four distinct, though chemically identical, molecules that are not related by symmetry operations. The crystal structure was solved and refined as a non-merohedral twin. iucr.orgnih.govnih.gov The displacement of the oxygen atom of the hydroxylamino group from the plane of the aromatic ring varies among the four independent molecules, with measured deviations of 0.745 (5) Å, 0.550 (5) Å, 0.971 (6) Å, and 0.293 (5) Å. nih.gov
The crystallographic data for N-(quinolin-6-yl)hydroxylamine is presented in the table below.
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₈N₂O | iucr.org |
| Molecules per Asymmetric Unit (Z') | 4 | iucr.orgnih.gov |
| Crystal System | Unavailable | |
| Space Group | Unavailable | |
| Special Features | Refined as a non-merohedral twin | iucr.orgnih.gov |
Conformational Analysis and Intermolecular Interactions
These tetrameric units are further interconnected into layers parallel to the (001) crystal plane via additional O—H···N and N—H···O hydrogen bonds. iucr.orgnih.govnih.gov This extensive hydrogen-bonding network is a dominant feature of the crystal packing.
Beyond hydrogen bonding, the three-dimensional supramolecular architecture is stabilized by weaker interactions. These include C—H···O hydrogen bonds and multiple weak C—H···π interactions, which link the layers together. iucr.orgnih.govnih.gov The C—H···π interactions involve hydrogen atoms from the quinoline rings interacting with the electron-rich π systems of adjacent aromatic rings. This complex web of interactions, ranging from strong hydrogen bonds to weaker C-H contacts, defines the conformation of the molecules and the stability of the crystal lattice. rsc.org
Theoretical and Computational Studies
Electronic Structure Calculations
Detailed electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into molecular geometry, orbital energies, and charge distribution, which collectively determine the compound's stability and reactivity.
Density Functional Theory (DFT) Studies of Ground State Properties
While no specific DFT studies on O-(6-Quinolyl)hydroxylamine have been published, research on other quinoline (B57606) derivatives provides a basis for predicting its properties. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are standard for optimizing molecular geometry and calculating electronic properties. ekb.eg For similar heterocyclic compounds, these studies typically reveal bond lengths and angles that are in close agreement with experimental data where available.
DFT calculations on various quinoline derivatives have been used to determine global reactivity descriptors. rsc.org These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), include chemical hardness, softness, electronegativity, and the electrophilicity index. For a hypothetical this compound molecule, the quinoline ring would act as the primary chromophore, with the -ONH2 group significantly influencing the electronic landscape through inductive and resonance effects. The nitrogen lone pairs on both the quinoline ring and the hydroxylamine (B1172632) moiety would be expected to be key sites for chemical interactions.
Table 1: Predicted Key Ground State Properties from DFT (Hypothetical) This table is illustrative and not based on published data for this compound.
| Property | Predicted Value/Characteristic |
|---|---|
| Optimized Geometry | Planar quinoline ring with the hydroxylamine group likely exhibiting some rotation around the C-O bond. |
| HOMO Energy | Primarily localized on the quinoline ring and the oxygen/nitrogen atoms of the hydroxylamine group. |
| LUMO Energy | Primarily localized on the π-system of the quinoline ring. |
| HOMO-LUMO Gap | Moderate; influences the molecule's reactivity and spectral properties. |
| Dipole Moment | Non-zero, directed towards the electronegative nitrogen and oxygen atoms. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into the familiar language of chemical bonding, including lone pairs, bonds, and intermolecular interactions. nih.gov For quinoline derivatives, NBO analysis has been used to investigate hyper-conjugative interactions and charge transfer phenomena. nih.gov
In this compound, NBO analysis would quantify the delocalization of electron density. Key interactions would likely include:
Donation from the lone pair of the quinoline nitrogen into adjacent antibonding orbitals.
Interactions between the lone pairs on the hydroxylamine's oxygen and nitrogen atoms and the π-system of the quinoline ring. These interactions are crucial for understanding the stability and conformational preferences of the molecule. nih.gov
NBO calculations also provide atomic charges, which can highlight the most electrophilic and nucleophilic sites within the molecule. The nitrogen and oxygen atoms of the -ONH2 group and the quinoline nitrogen would be expected to carry significant negative charges, making them potential sites for protonation or coordination. nih.gov
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the calculation of activation barriers. This provides a deep understanding of reaction kinetics and mechanisms.
Transition State Characterization and Energy Profiles
No computational studies on the reaction mechanisms involving this compound are currently published. However, studies on related systems, such as the reactions of hydroxylamine with various substrates, often employ computational methods to locate transition states. proquest.com A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the reaction coordinate.
For a potential reaction, such as electrophilic attack on the quinoline ring or nucleophilic substitution at the hydroxylamine nitrogen, DFT calculations could be used to model the energy profile. This would involve optimizing the geometries of the reactants, products, and the transition state connecting them. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.
Solvent Effects on Reactivity
Solvent can dramatically influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate the effect of a solvent environment on the energies of reactants, transition states, and products. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
For reactions involving a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to preferentially stabilize charged or highly polar species. If a reaction proceeds through a transition state that is more polar than the reactants, a polar solvent would lower the activation energy and accelerate the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow the reaction down. The specific impact depends entirely on the charge distribution changes along the reaction pathway.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, aiding in the interpretation of experimental data and the structural elucidation of new compounds.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis) of molecules. For this compound, TD-DFT calculations would predict the energies and oscillator strengths of the π→π* transitions characteristic of the quinoline chromophore. These calculations would help assign the absorption bands observed in an experimental spectrum.
Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra). By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. Comparing this to an experimental spectrum allows for the assignment of specific vibrational modes to observed peaks, confirming the presence of functional groups and providing structural validation. For this compound, characteristic frequencies would include the N-H and O-H (if present in a tautomeric form) stretching modes, C=N and C=C stretching of the quinoline ring, and the N-O stretching of the hydroxylamine moiety.
Finally, NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. ekb.eg These calculations provide theoretical 1H and 13C NMR spectra that can be directly compared with experimental results to confirm the molecular structure.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| B3LYP |
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic nature of molecules, offering insights into their conformational preferences and flexibility over time. For this compound, MD simulations can elucidate the rotational dynamics around its key flexible bonds, primarily the C6-O bond and the O-N bond. While specific MD studies on this compound are not extensively available in the current literature, a comprehensive understanding of its conformational landscape can be constructed by examining theoretical and computational studies on analogous molecular fragments, such as anisole (methoxybenzene) and O-substituted hydroxylamines.
The conformational flexibility of this compound is principally governed by the torsion angles around two key bonds: the C(6)-O bond, which connects the quinoline ring to the hydroxylamine moiety, and the O-N bond within the hydroxylamine group itself. The rotation around the C(aromatic)-O bond in aryl ethers like anisole has been a subject of both experimental and theoretical investigations. Computational studies, employing methods such as 6-31G basis set calculations, have elucidated the rotational barrier and potential energy surface for this torsion. These studies indicate that the planar conformation, where the methyl group of anisole lies in the plane of the benzene (B151609) ring, is the most stable arrangement. The barrier to rotation is influenced by a twofold potential (V2) and a smaller fourfold component (V4) cdnsciencepub.com. For anisole in the gas phase, these values have been computationally determined, and it is observed that the internal barrier to rotation tends to increase when the molecule is in solution cdnsciencepub.com.
This preference for planarity in aryl ethers is a critical aspect when considering the conformational behavior of this compound. The quinoline ring system, being a large aromatic scaffold, would likely enforce a similar preference for a co-planar or near-planar arrangement of the C(6)-O-N fragment to maximize electronic delocalization and minimize steric hindrance.
The second critical point of flexibility is the rotation around the O-N bond of the hydroxylamine moiety. The conformational preferences around this bond dictate the spatial orientation of the amino group relative to the quinoline ring. The analysis of dihedral angle distributions in related molecules from computational studies provides insight into the likely stable conformations. For instance, studies on the dihedral angle distributions in other flexible molecules show distinct populations corresponding to low-energy conformers.
By combining the insights from analogous systems, a theoretical conformational analysis of this compound can be proposed. The molecule is expected to predominantly adopt conformations where the C(6)-O-N plane is close to the plane of the quinoline ring. The rotation around the O-N bond would then lead to different spatial arrangements of the terminal -NH2 group. The relative energies of these conformers would be determined by a balance of electronic effects, such as conjugation with the aromatic system, and steric interactions between the amino group and the quinoline ring.
To provide a quantitative, albeit hypothetical, picture of the conformational energetics, the following data table summarizes the expected key rotational barriers based on computational studies of analogous molecules.
| Rotational Bond | Dihedral Angle | Conformation | Relative Energy (kJ/mol) - Analogue System |
| C(aryl)-O | 0° | Planar | 0.00 |
| C(aryl)-O | 90° | Perpendicular | 6.07 - 7.78 cdnsciencepub.com |
This table presents a simplified model based on computational studies of anisole. The actual energy barriers for this compound may vary due to the electronic and steric influences of the quinoline ring and the hydroxylamine group.
Further dedicated molecular dynamics simulations on this compound would be invaluable to refine this model, providing precise dihedral angle distributions, identifying all low-energy conformers, and calculating the free energy barriers between them. Such studies would offer a more complete understanding of the molecule's dynamic behavior in different environments.
Synthesis and Chemical Properties of O 6 Quinolyl Hydroxylamine Derivatives and Analogues
O-Alkyl/Aryl and N-Substituted Analogues
Substitution at the oxygen and nitrogen atoms of the hydroxylamine (B1172632) group in O-(6-Quinolyl)hydroxylamine leads to the formation of O-alkyl/aryl and N-substituted analogues. These modifications are crucial for altering the molecule's steric and electronic properties.
The synthesis of O- and N-substituted hydroxylamine analogues can be achieved through several established synthetic methodologies. While direct application to this compound may require case-specific optimization, the general principles are well-documented.
O-Alkylation and O-Arylation: The introduction of an alkyl or aryl group onto the oxygen atom can be accomplished via several routes. A common method for O-alkylation involves the Mitsunobu reaction, where an alcohol is reacted with a protected hydroxylamine, such as N-hydroxyphthalimide, followed by a deprotection step using hydrazine (B178648). Another approach is the alkylation of a hydroxylamine equivalent, like ethyl acetohydroximate or tert-butyl N-hydroxycarbamate, with alkyl methanesulfonates, followed by acidic deprotection. organic-chemistry.org
For O-arylation, transition metal-catalyzed cross-coupling reactions are prevalent. A palladium-catalyzed reaction using ethyl acetohydroximate as a hydroxylamine equivalent can couple with various aryl halides (chlorides, bromides, and iodides) to form O-arylhydroxylamines. nih.gov This method is noted for its broad substrate scope, including heteroaryl partners. nih.gov
N-Alkylation and N-Arylation: Substitution on the nitrogen atom can be achieved through different strategies. N-alkylation can be performed via an SN2 reaction of an O-protected hydroxylamine with an alkyl halide. For instance, N-Boc-O-protected hydroxylamine can be deprotonated with a base like sodium hydride and subsequently reacted with an alkyl halide.
For N-arylation, copper- and palladium-catalyzed cross-coupling reactions are effective. A palladium-catalyzed Buchwald-Hartwig amination can couple 2-halopyridines with O-protected hydroxylamines. organic-chemistry.org Similarly, copper-catalyzed N-arylation methods can effectively couple hydroxylamines with aryl iodides. organic-chemistry.org
A summary of common synthetic routes is presented below:
| Substitution Type | Method | Reagents | Key Features |
| O-Alkylation | Mitsunobu Reaction | Alcohol, N-hydroxyphthalimide, PPh₃, DIAD, then Hydrazine | One-pot process from the corresponding alcohol. |
| O-Alkylation | Alkylation of Hydroxylamine Equivalent | Alcohol-derived methanesulfonate, tert-butyl N-hydroxycarbamate, then acid | Direct preparation from alcohols. organic-chemistry.org |
| O-Arylation | Pd-catalyzed Cross-Coupling | Aryl halide, Ethyl acetohydroximate, Pd catalyst, Ligand (e.g., biarylphosphine) | Broad scope, including heteroaryl halides. nih.gov |
| N-Alkylation | SN2 Reaction | Alkyl halide, O-protected hydroxylamine (e.g., BocNHOPMB), Base (e.g., NaH) | Convergent route allowing for diverse alkyl groups. |
| N-Arylation | Cu-catalyzed Cross-Coupling | Aryl iodide, Hydroxylamine, Cu catalyst | Good to excellent yields for various N- and O-functionalized hydroxylamines. organic-chemistry.org |
| N-Arylation | Pd-catalyzed Cross-Coupling | Aryl halide, Hydroxylamine, Pd catalyst, Ligand (e.g., BippyPhos), Base (e.g., Cs₂CO₃) | Effective for aryl bromides, chlorides, and iodides. organic-chemistry.org |
This table is interactive. Users can sort and filter the data.
The nature of the substituent (R) on the oxygen or nitrogen of the this compound core profoundly influences the molecule's reactivity and selectivity in subsequent chemical transformations.
Electronic Effects : Electron-withdrawing groups (EWGs) attached to the nitrogen (e.g., acyl, sulfonyl groups) decrease the nucleophilicity of both the nitrogen and oxygen atoms. This is particularly relevant in reactions where the hydroxylamine acts as a nucleophile, such as in transition-metal-catalyzed allylic substitutions. organic-chemistry.org Conversely, electron-donating groups (EDGs) like alkyl groups increase the nucleophilicity, making the molecule more reactive towards electrophiles.
Steric Effects : The size of the substituent can dictate the regioselectivity of reactions. Bulky groups on the nitrogen or oxygen can hinder attack at nearby positions on the quinoline (B57606) ring or influence the conformational preferences of the molecule, which can be critical in stereoselective reactions.
Reactivity Modulation : In the context of biological activity, substituent changes have a marked impact. For example, in studies of O-benzylhydroxylamine derivatives as enzyme inhibitors, the addition of halogen atoms to the aromatic ring significantly improved potency, demonstrating a clear structure-activity relationship. While this relates to biological reactivity, it underscores the principle that substituents modulate the electronic character of the molecule, which also translates to chemical reactivity.
Functionalization of the Quinoline Ring in Derivatives
The quinoline ring system is a versatile scaffold that can undergo functionalization at various positions through several types of reactions. This allows for the synthesis of a wide array of this compound derivatives with tailored properties. The inherent reactivity of the quinoline nucleus is characterized by a susceptibility of the pyridine (B92270) ring to nucleophilic attack and the benzene (B151609) ring to electrophilic attack.
Electrophilic Aromatic Substitution : The benzene portion of the quinoline ring is more electron-rich than the pyridine part and is thus the site for electrophilic substitution. Reactions occur preferentially at positions 5 and 8. Therefore, for a 6-substituted quinoline, electrophilic attack would be directed primarily to positions 5 and 8. Typical electrophilic substitution reactions include nitration, halogenation, and sulfonation.
Nucleophilic Aromatic Substitution : The pyridine ring is electron-deficient and is activated towards nucleophilic attack, especially at positions 2 and 4. Halogenated quinolines at these positions readily undergo nucleophilic substitution. For this compound, direct nucleophilic substitution on the ring is less straightforward without an activating group (like a halogen) already present. However, modern methods provide alternatives.
C-H Bond Functionalization : Recent advances in organic synthesis have enabled the direct functionalization of C-H bonds, offering a powerful tool for modifying the quinoline scaffold without pre-functionalization. Transition metal catalysis (using metals like palladium, rhodium, iridium, and copper) allows for the selective introduction of aryl, alkyl, and other functional groups at various positions, including C2, C3, C4, and C8, often guided by directing groups.
Comparison of Chemical Properties with Isomeric Quinolylhydroxylamines (e.g., O-(4-Quinolyl)hydroxylamine)
The position of the hydroxylamine group on the quinoline ring significantly influences the molecule's chemical properties. A comparison between this compound and an isomer like O-(4-Quinolyl)hydroxylamine highlights these differences.
| Property | This compound | O-(4-Quinolyl)hydroxylamine | Rationale |
| Basicity of Ring Nitrogen | Less affected by the -ONH₂ group. | Basicity is significantly reduced. | The C-4 position is in direct conjugation with the ring nitrogen. An electron-withdrawing substituent at C-4 decreases the electron density on the nitrogen, reducing its ability to accept a proton. The C-6 position has a much weaker electronic influence on the ring nitrogen. |
| Nucleophilicity of -ONH₂ | Primarily influenced by substituents on the hydroxylamine itself. | May be slightly reduced due to electronic pull from the pyridine ring. | The electron-deficient nature of the pyridine ring, especially at C-4, can withdraw electron density from the attached oxygen, potentially lowering the nucleophilicity of the hydroxylamine group. |
| Reactivity of Quinoline Ring | Electrophilic attack favored at C5 and C8. Nucleophilic attack at C2/C4 is not directly influenced by the -ONH₂ group. | The -ONH₂ group strongly deactivates the pyridine ring towards further nucleophilic attack at C-2. | The C-4 position is a primary site for nucleophilic attack on the quinoline ring. The presence of the hydroxylamine substituent at this position would sterically and electronically disfavor further nucleophilic reactions on the pyridine ring. |
This table is interactive. Users can sort and filter the data.
In essence, the placement of the hydroxylamine group at position 4 integrates it more directly into the electronics of the electron-deficient pyridine ring, whereas placement at position 6 situates it on the more electronically independent benzene ring.
Analytical Methodologies for O 6 Quinolyl Hydroxylamine Non Clinical Focus
Spectrophotometric and Spectrofluorometric Analysis
The inherent chemical structure of O-(6-Quinolyl)hydroxylamine, which contains a quinoline (B57606) ring system, allows for its direct analysis using spectrophotometric and spectrofluorometric methods. nih.govnih.gov These techniques are non-destructive and can provide rapid quantification without the need for chemical derivatization.
Spectrophotometric Analysis UV-Visible (UV-Vis) spectrophotometry measures the absorbance of light by a molecule at specific wavelengths. Quinoline and its derivatives are known to absorb light strongly in the UV region. nih.govresearchgate.net The analysis involves dissolving the compound in a suitable solvent, such as water, acetonitrile, or an appropriate buffer, and measuring its absorbance spectrum. nih.gov A standard calibration curve is established by measuring the absorbance of known concentrations of the compound at its wavelength of maximum absorbance (λmax). This allows for the quantification of the compound in unknown samples. nih.gov For various quinoline derivatives, λmax values have been reported across the UV spectrum, including at 225 nm, 320 nm, and 347.5 nm, depending on the specific structure and solvent used. nih.govresearchgate.net
Spectrofluorometric Analysis Spectrofluorometry is an often more sensitive and selective technique that measures the light emitted by a fluorescent molecule after it has absorbed light at a specific excitation wavelength. nih.gov The quinoline moiety is a well-known fluorophore, making this compound intrinsically fluorescent. nih.govrsc.orgresearchgate.net This property allows for its detection and quantification at very low concentrations. The analysis involves exciting the sample at its optimal excitation wavelength and measuring the emitted light at the emission maximum. The intensity of the fluorescence is directly proportional to the concentration of the compound. nih.gov
Table 2: Representative Spectroscopic Properties of Quinoline Derivatives
| Compound Type | Technique | Typical Wavelengths (nm) | Reference |
|---|---|---|---|
| Quinoline in beverages | UV-Vis Spectrophotometry | λmax: 320, 347.5 | nih.gov |
| Quinoline derivative sensor | Spectrofluorometry | λex: 314 | rsc.org |
| AQC-derivatized amines | Spectrofluorometry | λex: 250, λem: 395 | wikipedia.org |
| 8-Aminoquinoline complexes | UV-Vis Spectrophotometry | Various in UV-Vis range | acs.org |
Application in Reaction Monitoring and Process Control
The analytical methods described above are highly applicable to industrial settings for monitoring chemical reactions and ensuring the quality of final products.
During the synthesis of this compound, it is crucial to monitor the reaction's progress to determine the optimal endpoint and maximize yield. UV-Vis spectrophotometry offers a simple and rapid method for this purpose. nih.gov By continuously or periodically sampling the reaction mixture and measuring the absorbance at a wavelength specific to the product (or reactant), one can track the formation of this compound over time.
For instance, a method developed for monitoring the biodegradation of quinoline used a tri-wavelength spectrophotometric approach to simultaneously quantify both the parent quinoline and its metabolite in the mixture, effectively correcting for background interference. nih.gov A similar strategy could be employed for this compound, where changes in the UV spectrum indicate the conversion of starting materials into the final product. This allows for real-time process control without the need for complex sample preparation or lengthy chromatographic runs.
Ensuring the purity of synthesized chemical batches is a critical quality control step. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant technique for this application. researchgate.net This method separates the target compound, this compound, from unreacted starting materials, byproducts, and other impurities. researchgate.netnih.gov
The separation is typically achieved on a C18 column, and detection is performed using a UV or fluorescence detector. researchgate.netnih.gov Given the strong UV absorbance and fluorescence of the quinoline ring, both detection methods provide high sensitivity. nih.govnih.gov After separation, the purity of the batch is determined by calculating the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. This "area percent" method provides a quantitative measure of purity. researchgate.net
Table 3: Example HPLC Method for Purity Determination of a Quinoline Derivative
| Parameter | Condition | Reference |
|---|---|---|
| Chromatographic Mode | Reversed-Phase HPLC | researchgate.netnih.gov |
| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (with buffer like formate or phosphate) | sielc.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV/DAD at ~225 nm or Fluorescence Detector (Ex/Em specific to compound) | researchgate.netrsc.org |
| Quantification Method | Peak Area Percent | researchgate.net |
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
While classical methods for the synthesis of O-aryl hydroxylamines exist, future research should focus on developing more efficient, selective, and environmentally benign synthetic routes to O-(6-Quinolyl)hydroxylamine and its derivatives. Key areas of exploration include:
Transition Metal-Catalyzed Cross-Coupling Reactions: Building on established methods for O-arylation, research into palladium-catalyzed reactions using ethyl acetohydroximate as a hydroxylamine (B1172632) equivalent could be expanded. organic-chemistry.org The development of novel ligand systems could improve reaction times and broaden the substrate scope to include complex quinoline (B57606) precursors. organic-chemistry.org
Photoredox Catalysis: Recent advancements in photoredox catalysis offer a promising avenue for the synthesis of arylhydroxylamines from readily available carboxylic acids. thieme.de Investigating similar decarboxylative photoredox protocols for the synthesis of this compound could provide a mild and practical alternative to traditional methods. thieme.de
Flow Chemistry: The use of flow chemistry could enable safer and more scalable syntheses of hydroxylamine derivatives, which can be unstable. This approach allows for precise control over reaction parameters, potentially improving yields and minimizing the formation of byproducts.
Direct C-H Functionalization: Exploring the direct C-H functionalization of the quinoline ring followed by the introduction of the hydroxylamine moiety could represent a more atom-economical synthetic strategy.
Future synthetic research could focus on the following areas:
| Synthetic Approach | Potential Advantages | Key Research Questions |
|---|---|---|
| Palladium-Catalyzed O-Arylation | Broad substrate scope, established methodology. organic-chemistry.org | Can new catalysts improve efficiency for quinoline-based substrates? |
| Photoredox Catalysis | Utilizes mild conditions and readily available precursors. thieme.de | Is this method applicable to the synthesis of complex hydroxylamines? |
| Diaryliodonium Salts | Provides N-aryloxyimides in excellent yields and short reaction times. organic-chemistry.org | Can this be adapted for direct O-quinolylation? |
| Iron-Catalyzed Amination | Uses an inexpensive and benign metal catalyst. ethz.ch | Can this be extended to the synthesis of O-aryl hydroxylamines? |
Development of New Catalytic Applications
The quinoline nucleus and the hydroxylamine functional group both have demonstrated catalytic activity in various transformations. The combination of these two moieties in this compound could lead to novel catalytic applications.
Oxidation Catalysis: Quinoline derivatives have been shown to form complexes with copper that effectively catalyze the oxidation of catechol to o-quinone. mdpi.com Future work could investigate the potential of this compound to act as a ligand in similar metal-based catalytic systems for a range of oxidation reactions. The electronic properties of the quinoline ring, modulated by substituents, could be tuned to optimize catalytic activity. mdpi.com
Asymmetric Catalysis: The development of chiral derivatives of this compound could open doors to its use as a ligand in asymmetric catalysis, a field of significant importance in the synthesis of pharmaceuticals and fine chemicals.
Nanocatalysis: The use of nanocatalysts in the synthesis of quinolines is an emerging area. nih.gov Future research could explore the immobilization of this compound or its metal complexes on nanomaterials to create highly active and recyclable catalysts.
Potential catalytic applications to be explored:
| Catalytic Area | Rationale | Potential Reactions |
|---|---|---|
| Oxidation Reactions | Quinoline's ability to form catalytically active metal complexes. mdpi.com | Catechol oxidation, alcohol oxidation. |
| Asymmetric Synthesis | Potential for chiral modification to induce enantioselectivity. | Asymmetric C-C bond formation, hydrogenations. |
| Cross-Coupling Reactions | The nitrogen atom could act as a ligand for transition metals. | Suzuki, Heck, and Sonogashira couplings. |
Advanced Mechanistic Studies using Cutting-Edge Techniques
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and for the rational design of new ones.
Spectroscopic and Kinetic Studies: Detailed kinetic studies, similar to those performed on the oxidation of hydroxylamine by iron(III), could elucidate the reaction pathways, identify intermediates, and determine rate-limiting steps. rsc.org Techniques such as stopped-flow spectrophotometry can be employed to monitor fast reactions in real-time.
In-situ Spectroscopy: The use of in-situ spectroscopic techniques, such as NMR and IR, can provide valuable information about the species present in the reaction mixture at any given time, helping to identify transient intermediates.
Isotopic Labeling: Isotopic labeling studies can be a powerful tool to trace the fate of atoms during a reaction, providing definitive evidence for proposed mechanistic pathways.
Computational Modeling: High-level computational studies can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, offering insights that are often difficult to obtain experimentally. nih.govusfq.edu.ecresearchgate.net
Design and Synthesis of this compound-Based Functional Materials
The quinoline moiety is a well-known building block for functional materials due to its photophysical and electronic properties. nih.govmdpi.com The incorporation of the this compound unit into larger molecular architectures could lead to the development of novel functional materials.
Polymers and Dendrimers: this compound could be used as a monomer for the synthesis of polymers or as a core or branching unit in dendrimers. The resulting materials could exhibit interesting properties for applications in organic light-emitting diodes (OLEDs), sensors, or as catalysts.
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the quinoline nitrogen and the hydroxylamine group to coordinate with metal ions makes this compound an attractive building block for the construction of coordination polymers and MOFs. These materials could have applications in gas storage, separation, and catalysis.
Bioconjugates: The quinoline scaffold is present in many biologically active molecules. rsc.org Future research could focus on the conjugation of this compound to biomolecules, such as peptides or proteins, to create novel probes or therapeutic agents.
Integration of Computational and Experimental Approaches for Rational Design
A synergistic approach that combines computational modeling with experimental synthesis and testing will be key to accelerating the discovery and development of new applications for this compound.
Predictive Modeling: Computational methods can be used to predict the properties of new this compound derivatives, such as their catalytic activity, electronic properties, and binding affinities. This can help to prioritize synthetic targets and avoid the costly and time-consuming synthesis of unpromising candidates.
Mechanism-Guided Catalyst Design: A deep mechanistic understanding, gained through a combination of experimental and computational studies, can guide the rational design of more efficient and selective catalysts based on the this compound scaffold. For example, computational studies can help to identify the key structural features that control catalytic activity, which can then be optimized through targeted synthesis.
Virtual Screening: For applications in drug discovery, computational docking studies can be used to screen virtual libraries of this compound derivatives against biological targets to identify potential lead compounds.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to advancements in synthesis, catalysis, materials science, and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for O-(6-Quinolyl)hydroxylamine, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution involving hydroxylamine derivatives and 6-quinoline precursors. For purity validation, employ high-performance liquid chromatography (HPLC) with UV detection and confirm structural integrity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Cross-reference spectral data with literature for quinoline derivatives .
Q. How does the electronic structure of the quinoline moiety influence the reactivity of this compound?
- Methodological Answer : The electron-deficient quinoline ring enhances electrophilic character at the hydroxylamine oxygen, facilitating nucleophilic reactions. Use density functional theory (DFT) calculations to map electron density distribution and predict reactive sites. Experimental validation via kinetic studies (e.g., monitoring reaction rates with aldehydes to form oximes) can corroborate computational findings .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Infrared (IR) spectroscopy identifies N–O and C–N stretching vibrations (~1250–1050 cm⁻¹). UV-Vis spectroscopy detects π→π* transitions in the quinoline ring (λmax ~250–300 nm). X-ray crystallography resolves molecular geometry, while NMR spectroscopy confirms proton environments (e.g., deshielded protons near the hydroxylamine group) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical reaction outcomes involving this compound?
- Methodological Answer : For reactions with conflicting product distributions (e.g., O- vs. N-acylation), perform free energy barrier calculations (DFT or ab initio methods) to identify kinetically favored pathways. Solvent effects and transition state stabilization can be modeled using polarizable continuum models (PCM). Compare computed activation energies (ΔG‡) with experimental kinetic data to reconcile discrepancies .
Q. What strategies optimize this compound’s stability in aqueous solutions for biological assays?
- Methodological Answer : Stabilize the compound via buffering (pH 6–8) to prevent hydrolysis. Use cryoprotectants (e.g., glycerol) for long-term storage. Monitor degradation via LC-MS and apply kinetic solubility assays to identify compatible solvents (e.g., DMSO-water mixtures). Derivatization with protective groups (e.g., tert-butyl) may enhance stability, as seen in hydroxylamine analogs .
Q. How do steric and electronic factors govern regioselectivity in this compound-mediated catalysis?
- Methodological Answer : Steric hindrance from the quinoline ring directs attack to less hindered sites (e.g., para positions). Electronic effects are probed via Hammett plots using substituted quinoline derivatives. In dual catalysis (e.g., bifunctional proton transfer), isotope labeling (²H/¹⁵N) and kinetic isotope effects (KIEs) elucidate mechanistic steps .
Data Analysis and Experimental Design
Q. How should researchers design kinetic studies to distinguish between second- and third-order mechanisms in this compound reactions?
- Methodological Answer : Conduct rate experiments under pseudo-first-order conditions with excess substrates. Plot observed rate constants (kobs) vs. concentration to determine reaction order. For third-order pathways, use stopped-flow spectroscopy to capture fast kinetics. Theoretical validation via transition state theory (TST) aligns with experimental ΔG‡ values .
Q. What statistical approaches are recommended for analyzing contradictory data in hydroxylamine derivative research?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outlier datasets. Bayesian inference models quantify uncertainty in conflicting results (e.g., product ratios). Reproduce experiments under controlled conditions (temperature, solvent purity) to isolate variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
